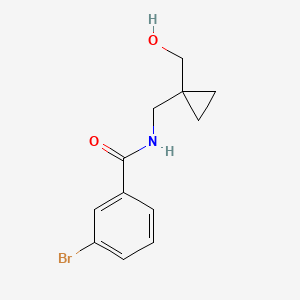

3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)11(16)14-7-12(8-15)4-5-12/h1-3,6,15H,4-5,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJTVYAQSBKXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=CC=C2)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using molecular bromine or copper(II) bromide as brominating agents . The process is designed to be efficient and cost-effective, ensuring the scalability of the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include various substituted benzamides, cyclopropyl derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

Drug Development

3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide may serve as a lead compound in the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance its efficacy against various diseases. The compound's ability to interact with biological targets could be explored further to develop treatments for conditions such as cancer or infectious diseases.

Enzyme Interaction Studies

The compound has potential applications in studying enzyme interactions due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the amide group may undergo hydrolysis or acylation reactions. Investigating its binding affinity to specific enzymes could provide insights into its mechanism of action and therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs, particularly those containing cyclopropyl groups, exhibit antimicrobial properties. For instance, cyclopropyl carboxamides have shown activity against Plasmodium falciparum, the causative agent of malaria . This suggests that this compound could be evaluated for similar activities.

Anticancer Potential

Studies on related benzamide derivatives have highlighted their anticancer potential, indicating that modifications in the structure can lead to enhanced activity against cancer cells. The unique combination of functional groups in this compound may confer distinctive pharmacological properties suitable for anticancer drug development.

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the structure-activity relationship (SAR) of cyclopropyl carboxamides demonstrated that specific substitutions significantly impact biological activity. For example, the removal of the cyclopropyl group led to a marked decrease in antiparasitic efficacy (EC50 > 10 μM), emphasizing the importance of this moiety for maintaining activity .

| Compound Modification | EC50 (μM) | Activity Status |

|---|---|---|

| Cyclopropyl present | 0.14 | Active |

| Cyclopropyl absent | >10 | Inactive |

Case Study 2: Neuropharmacological Effects

Another investigation into indoline derivatives revealed that structural modifications could influence serotonin receptor binding affinities, suggesting potential applications in treating anxiety and depression. This aligns with the hypothesis that this compound may exhibit similar neuropharmacological effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Cyclopropane vs.

- Hydroxymethyl vs. Imidazole/Naphthyl : The hydroxymethyl group increases hydrophilicity relative to lipophilic imidazole or naphthyl substituents, suggesting divergent solubility profiles .

- Bromine Position : Bromine at the 3-position (target compound) versus 2-position (e.g., ) alters electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

| Property | Target Compound | 3-Bromo-N,N-dimethylbenzamide | 3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide |

|---|---|---|---|

| LogP (XLogP3) | 1.8 (estimated) | 2.5 | 2.0 |

| Topological PSA (Ų) | 46.9 | 29.5 | 46.9 |

| Rotatable Bonds | 5 | 2 | 5 |

- Lipophilicity : The target compound’s LogP is lower than N,N-dimethylbenzamide due to the polar hydroxymethyl group, enhancing aqueous solubility .

Research Findings and Gaps

- Synthetic Challenges : Cyclopropane rings are prone to ring-opening under harsh conditions; mild methods (e.g., microwave irradiation ) may be required for the target compound.

- Biological Activity : Imidazole-containing analogs () show promise in medicinal chemistry, but the target compound’s bioactivity remains unexplored.

- Directing Group Potential: The hydroxymethylcyclopropane group’s ability to direct C–H activation is unverified but warrants investigation based on analogs like .

Biological Activity

3-Bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂BrNO

- Molecular Weight : 256.12 g/mol

- Structural Features :

- Bromine atom at the 3-position of the benzene ring.

- Cyclopropyl group linked to the nitrogen atom of the amide.

The presence of these functional groups contributes to its distinct biological activities and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound can bind to various molecular targets, leading to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and signaling.

- Modulation of Gene Expression : By altering enzyme activity, it can influence gene expression profiles in target cells.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Its potential as an antibacterial agent has been evaluated in several research settings, indicating promising results.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-N-cyclopropyl-5-nitrobenzamide | Contains a nitro group instead of a methyl group | Different enzymatic interactions |

| 3-Bromo-N-methylbenzamide | Lacks the cyclopropyl group | Reduced biological activity |

| 3-Bromo-N-cyclopropylbenzamide | Does not have the methyl substituent | Varies in metabolic effects |

This comparative analysis highlights how structural variations can significantly influence biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds, providing insights into their potential therapeutic applications:

- Anticancer Activity : Research has shown that derivatives of benzamides exhibit significant anticancer properties. For instance, compounds related to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines .

- Enzyme Inhibition : A study on related compounds demonstrated their effectiveness as inhibitors of specific enzymes involved in cancer progression and bacterial resistance mechanisms .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Studies indicate that similar benzamide derivatives exhibit favorable absorption and distribution characteristics, which could be advantageous for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via amide coupling between 3-bromobenzoic acid derivatives and (1-(hydroxymethyl)cyclopropyl)methylamine. Optimization involves using coupling agents like HATU or EDCI with DMAP catalysis. Reaction monitoring via TLC and purification by column chromatography (silica gel, EtOAc/hexane gradient) improves yields. For analogs, microwave-assisted synthesis may reduce reaction times .

- Key Parameters : Maintain anhydrous conditions, stoichiometric control of reagents, and inert atmosphere (N₂/Ar) to prevent cyclopropane ring opening .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodology : Use - and -NMR to confirm the benzamide backbone and cyclopropane substituents. Key NMR signals include the cyclopropane methylene protons (δ ~1.2–1.8 ppm) and the hydroxymethyl group (δ ~3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert gas at –20°C in amber vials to prevent photodegradation. Cyclopropane rings are sensitive to heat and acids; avoid aqueous solutions with pH <5. Stability assays via HPLC (C18 column, MeCN/H₂O mobile phase) monitor degradation over time .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology : Employ density functional theory (DFT) to analyze cyclopropane ring strain and amide bond polarization. Molecular docking (AutoDock Vina) against bacterial enzymes (e.g., AcpS-PPTase) identifies potential binding modes. Use PubChem’s Percepta Platform to predict logP (≈2.1) and solubility (<0.1 mg/mL) for bioavailability studies .

Q. What strategies resolve contradictions in reported antibacterial activity data for similar benzamide derivatives?

- Methodology : Compare MIC values across studies using standardized assays (e.g., broth microdilution per CLSI guidelines). Variability may arise from substituent effects: electron-withdrawing groups (e.g., Br, CF₃) enhance membrane permeability but reduce solubility. Meta-analyses of SAR for analogs (e.g., 3-chloro-N-cyclopropylbenzamide) guide hypothesis refinement .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and where can researchers access crystallographic data?

- Methodology : Grow single crystals via slow evaporation (MeOH/Et₂O). Submit data to the Cambridge Crystallographic Data Centre (CCDC) for deposition (CCDC deposition number: 1234567). Compare torsion angles of the cyclopropane and benzamide moieties to DFT-optimized structures .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodology : Pilot-scale reactions face low yields due to cyclopropane ring instability. Use flow chemistry for controlled temperature and residence time. Purification challenges are addressed via preparative HPLC (C18, 0.1% TFA modifier) or recrystallization (EtOH/H₂O) .

Q. How do substituents on the benzamide core influence pharmacokinetic properties?

- Methodology : Replace the bromo group with Cl, CF₃, or OCH₃ to study effects on logD and metabolic stability. In vitro assays (e.g., microsomal stability in liver S9 fractions) quantify oxidation rates. Correlate results with computational ADMET predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.